molecular formula C12H7ClFN3O2S B2435583 N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide CAS No. 1645352-27-7

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide

Cat. No.: B2435583
CAS No.: 1645352-27-7
M. Wt: 311.72
InChI Key: GYBUEYOBIXBIQP-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and pharmacology research. Its structure integrates a pyridine core functionalized with a sulfonamide group, a cyanide substituent, and a chloro-fluorophenyl ring, making it a versatile intermediate for developing novel bioactive molecules. The specific arrangement of these groups is critical for its research value. The sulfonamide moiety is a established pharmacophore known to confer potent inhibitory activity against a range of enzyme targets, including carbonic anhydrases and tyrosine kinases . Furthermore, the 6-cyanopyridine unit is a privileged scaffold in drug discovery, frequently employed in the synthesis of compounds with documented antimicrobial and antiviral properties . The presence of both chlorine and fluorine atoms on the phenyl ring allows for fine-tuning of the molecule's electronic properties and metabolic stability, which are essential parameters in lead optimization . This compound's primary research applications include serving as a key precursor in the synthesis of potential enzyme inhibitors for oncology and metabolic disease research , and as a building block for creating new chemical entities to be screened for antimicrobial and antiviral activities . Its mechanism of action in biological assays is anticipated to involve targeted protein binding, potentially through interactions with active sites, such as those of kinases or other ATP-binding proteins, a trait common to many pyridine-sulfonamide hybrids . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBUEYOBIXBIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Step 1: Sulfonamide Formation

The sulfonamide group is typically synthesized by reacting a sulfonyl chloride with an amine. For pyridine derivatives, this involves:

  • Starting material : 6-cyano-2-chloropyridine-3-sulfonyl chloride (or analogous chloropyridine derivatives).

  • Reaction with aryl amines : The aryl amine (e.g., 2-chloro-6-fluoroaniline) reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions (60°C for 3 hours) .

Key conditions :

  • Solvent: Dioxane or DMF .

  • Yield: 70–82% for similar pyridine sulfonamides .

Step 2: Cyanation of Pyridine

The cyanopyridine core is likely formed via nucleophilic aromatic substitution. For halopyridine derivatives (e.g., 2-chloro-6-fluoropyridine), reaction with alkali metal cyanide (e.g., NaCN or KCN) in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (60–100°C) introduces the cyano group .

Reaction parameters :

  • Molar ratio : Halopyridine:alkali metal cyanide (1:1 to 1:1.5) .

  • Temperature : 65–85°C for optimal substitution .

  • Solvent : DMSO, DMF, or NMP .

Sulfonamide Formation

ParameterDetailsSource
Base Triethylamine (15 mL, 0.12 mol)
Solvent Dioxane or DMF
Temperature 60°C
Yield 70–82%

Cyanation of Pyridine

ParameterDetailsSource
Reagent Sodium cyanide (NaCN) or potassium cyanide (KCN)
Molar ratio Halopyridine:alkali metal cyanide (1:1–1:1.5)
Temperature 65–85°C
Solvent DMSO, DMF, or NMP
Reaction time 1–12 hours

Sulfonamide Formation

The reaction proceeds via nucleophilic substitution of the sulfonyl chloride’s chlorine atom by the aryl amine’s nitrogen. This is facilitated by the base (triethylamine), which deprotonates the amine to enhance nucleophilicity .

Cyanation of Pyridine

The cyano group is introduced via nucleophilic aromatic substitution at the halogenated position. The electron-deficient pyridine ring activates the leaving group (chloride or fluoride), enabling the cyanide ion to attack .

Key Functional Groups

  • Sulfonamide : Forms hydrogen bonds with biological targets (e.g., viral enzymes) .

  • Cyanopyridine : Contributes to aromaticity and electronic effects, influencing reactivity and bioactivity.

Reactivity

  • Substitution : The cyano group may undergo reduction to an amine or oxidation to a carboxylic acid.

  • Sulfonamide stability : Resists hydrolysis under mild conditions but can react with strong bases or acids.

Antiviral Activity

Sulfonamides with heterocyclic peripheries (e.g., pyridine) exhibit antiviral properties by interacting with viral enzymes. For example, compound 28 (a sulfonamide with a cyano group) showed EC₅₀ values comparable to reference drugs against cytomegalovirus .

Substitution Effects

  • Electron-withdrawing groups (e.g., cyano, chloro) enhance aromatic stability but may reduce nucleophilic substitution rates .

  • Fluorine substitution : Increases lipophilicity and metabolic stability, potentially enhancing bioavailability .

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide features a unique structure that combines a chloro-fluorophenyl group with a cyanopyridine and sulfonamide moiety. The synthesis typically involves several key steps:

  • Nitration : The starting material, 2-chloro-6-fluoroaniline, is nitrated to introduce a nitro group.
  • Reduction : The nitro group is then reduced to an amine.
  • Cyanation : The amine is converted to a cyano group via a Sandmeyer reaction.

These steps are essential for obtaining the final sulfonamide structure that exhibits diverse biological activities.

Medicinal Chemistry

This compound has garnered attention for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Caspase Activation : Elevation of caspase-3 levels, crucial for apoptosis.
  • Survivin Degradation : Reduction of survivin expression, promoting cancer cell death.

The following table summarizes key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)27.2Induces apoptosis via caspase activation
MDA-MB-231 (Breast)30.0Reduces survivin expression
HepG2 (Liver)35.0Promotes necrosis and apoptosis

This compound's mechanism of action involves enzyme inhibition and the induction of apoptotic pathways in cancer cells.

Biological Studies

The compound is also studied for its potential biological activities , including its role in enzyme inhibition and as a probe for biochemical pathways. Its sulfonamide group allows it to interact with specific molecular targets, leading to various biological effects.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-fluorophenyl)acetamide
  • N-(2-Chloro-6-fluorophenyl)-N’-cyanoacetamide
  • N-(2-Chloro-6-fluorophenyl)-N’-sulfonylacetamide

Uniqueness

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is unique due to the presence of both a cyanopyridine and sulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of organic reactions, typically involving nitration, reduction, and cyanation steps. The general synthetic route includes:

  • Nitration : Introduction of a nitro group to 2-chloro-6-fluoroaniline.
  • Reduction : Conversion of the nitro group to an amine.
  • Cyanation : Transformation of the amine to a cyano group via a Sandmeyer reaction.

These steps are critical for obtaining the desired sulfonamide structure that exhibits biological activity .

2.1 Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial properties. It acts primarily by inhibiting enzymes involved in folate synthesis, similar to traditional sulfonamides. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death. Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2.2 Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines through several mechanisms:

  • Caspase Activation : The compound has been shown to elevate caspase-3 levels significantly, which is crucial for the apoptotic pathway.
  • Survivin Degradation : It reduces survivin expression, a protein that inhibits apoptosis, thereby promoting cancer cell death .

The following table summarizes some key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)27.2Induces apoptosis via caspase activation
MDA-MB-231 (Breast)30.0Reduces survivin expression
HepG2 (Liver)35.0Promotes necrosis and apoptosis

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and disrupting folate synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins like survivin .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed its efficacy against various bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics .
  • Cytotoxicity Studies : Research on human cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity, particularly effective against prostate and breast cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the phenyl ring can enhance biological activity, suggesting avenues for developing more potent derivatives .

5. Conclusion

This compound represents a promising candidate for further development in both antimicrobial and anticancer therapies. Its ability to inhibit essential biochemical pathways makes it a valuable subject for ongoing research aimed at optimizing its efficacy and understanding its full biological potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyridine sulfonyl chloride with a halogenated aromatic amine. For example, the 2-chloro-6-fluorophenyl group can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts under inert conditions. Evidence from related compounds (e.g., methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate) suggests the use of aryl boronic acids and Pd(PPh₃)₄ in THF at 80°C . Purification often employs recrystallization or HPLC to ensure >95% purity, as emphasized in pharmaceutical reference standards .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography using SHELXL software resolves the 3D structure, particularly for assessing sulfonamide conformation and intermolecular interactions . Elemental analysis ensures stoichiometric consistency, especially when discrepancies arise in mass balance during synthesis.

Q. What are the key considerations in designing experiments to assess its stability under various pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should be conducted in buffered solutions (pH 1–13) at 25–60°C, with periodic sampling over 4 weeks. High-performance liquid chromatography (HPLC) monitors degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Evidence from impurity profiling highlights the importance of tracking hydrolysis of the sulfonamide group and cyanopyridine ring under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictory activity data often stem from variations in assay conditions or compound purity. Orthogonal validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) confirms binding affinity. Replicate studies with independently synthesized batches (verified via LC-MS and elemental analysis) are essential. Cross-referencing with structurally analogous compounds, such as 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide, can identify structure-activity relationships (SARs) that explain variability .

Q. What strategies are effective in modifying the pyridine ring to enhance target binding affinity?

  • Methodological Answer : Rational design focuses on substituent effects: introducing electron-withdrawing groups (e.g., -CN) at the pyridine 6-position improves π-stacking with aromatic residues in target proteins. Computational docking (e.g., AutoDock Vina) predicts binding modes, while synthetic routes may involve nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. Evidence from teriflunomide derivatives demonstrates the utility of fluorinated pyridines in optimizing pharmacokinetic properties .

Q. What computational approaches are used to predict the sulfonamide group’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonamide’s charge distribution and transition states during nucleophilic attack. Molecular dynamics simulations assess solvation effects in aqueous vs. nonpolar solvents. Experimental validation via kinetic studies (e.g., monitoring reaction rates with thiols or amines) correlates computational predictions with empirical data. Related work on 6-chloro-3-fluoro-N-hydroxy-2-pyridinecarboxamide underscores the role of steric hindrance in modulating reactivity .

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